molecular formula C14H26N2O3 B15310478 Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Cat. No.: B15310478
M. Wt: 270.37 g/mol
InChI Key: OKFAWCKOAHFCMM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is a premium chemical intermediate of significant interest in medicinal chemistry and antifungal development. With the molecular formula C14H26N2O3, this compound features a piperidine-morpholine hybrid scaffold, making it a valuable building block for constructing more complex molecules . Recent scientific investigations have demonstrated the utility of this compound and its structural analogs as key precursors in the synthesis of novel hybrid molecules with potent antimycotic properties . Researchers utilize it in reductive amination reactions to create compounds that show promising efficacy against clinically relevant yeast species, including Candida albicans and Candida krusei . The mechanism of action for these derived compounds is linked to the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity . The morpholine and piperidine motifs are known to mimic high-energy intermediates in sterol biosynthesis, leading to the inhibition of key enzymes like sterol C14-reductase and C7/8-isomerase . This action depletes ergosterol and causes the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death . This product is intended for research applications as a synthetic intermediate in drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can rely on its quality for advancing their projects in developing new antifungal agents.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylmorpholine-4-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-12(10-16)11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3

InChI Key

OKFAWCKOAHFCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate . This intermediate is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate with structurally analogous compounds, focusing on synthesis, structural features, physicochemical properties, and applications.

Structural Features

Compound Name Key Structural Differences Implications Reference
tert-Butyl-6-(3’-tert-butyl-propionate)-4-phenyl-piperidine-2-carboxylate Phenyl group at C4; ester side chain at C6 Increased lipophilicity; potential for π-π interactions in binding
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate Iodomethyl substituent at C2 of morpholine Enhanced reactivity (e.g., nucleophilic substitution); higher molecular weight
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate Chlorobenzoyl group at C4 of piperidine Electron-withdrawing Cl improves electrophilicity; aromatic ketone enables conjugation
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl substituent at C2 Higher hydrophilicity; potential for hydrogen bonding
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate Thiazole ring with formyl group Heteroaromaticity enhances bioactivity; formyl enables Schiff base formation

Physicochemical Properties

Property Target Compound tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Molecular Weight ~310 g/mol 322.12 g/mol ~245 g/mol
Melting Point Not reported 120–122°C (similar to ) Not reported
Solubility Moderate in organic solvents Low aqueous solubility (chlorobenzoyl group) High aqueous solubility (hydroxyethyl group)
Stability Stable under basic conditions Sensitive to nucleophilic attack (ketone) Stable; resistant to hydrolysis
Key Spectral Data NMR: δ 1.4 (Boc CH3), 3.5–4.0 (morpholine/piperidine) FTIR: 1680 cm⁻¹ (C=O), HRMS: 322.1203 [M+H]+ NMR: δ 3.6 (morpholine OCH2), 1.4 (Boc CH3)

Q & A

Q. Q: What are the key synthetic steps and critical reagents for preparing Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate?

A: The synthesis typically involves:

  • Piperidine Ring Functionalization: Introducing substituents via nucleophilic substitution or coupling reactions.

  • Morpholine Ring Formation: Cyclization using reagents like bromoacetyl derivatives under controlled temperatures (e.g., 0–25°C) .

  • Carboxylation: Protecting the amine group with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane .

  • Critical Reagents:

    ReagentRoleConditions
    (Boc)₂OAmine protectionRoom temperature, inert atmosphere
    DCC/DMAPCoupling agentSolvent: DCM, 0–25°C

Advanced Synthesis

Q. Q: How can researchers optimize reaction conditions to mitigate low yields or side products?

A: Strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Temperature Gradients: Slow addition of reagents at 0°C reduces exothermic side reactions.
  • Catalyst Optimization: DMAP improves coupling efficiency in Boc protection steps .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Structural Characterization

Q. Q: Which analytical methods are critical for confirming the compound’s structural integrity?

A:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine C-2 and morpholine C-4 positions) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 313.18 Da).
  • X-ray Crystallography: SHELX software refines crystal structures to resolve stereochemistry .

Biological Activity Evaluation

Q. Q: What methodologies assess its potential as an antimicrobial or anticancer agent?

A:

  • Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cell Viability Assays: MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~10 µM) .
  • Comparative Studies: Structural analogs with fluorosulfonyl or morpholine groups are tested for SAR .

Mechanistic Studies

Q. Q: How do researchers investigate its interaction with biological targets?

A:

  • Covalent Binding Assays: Fluorosulfonyl groups form adducts with nucleophilic residues (e.g., cysteine), analyzed via LC-MS .
  • Molecular Docking: Schrödinger Suite or AutoDock predicts binding modes to receptors (e.g., GPCRs) .
  • Kinetic Studies: Stopped-flow spectroscopy monitors binding rates (kₐₚₚ ~1 × 10³ M⁻¹s⁻¹) .

Data Contradictions

Q. Q: How to resolve discrepancies in reported biological activities across studies?

A:

  • Structural Comparison: Analyze substituent effects (e.g., tert-butyl vs. morpholine) on solubility and target affinity .
  • Experimental Reproducibility: Validate assays under standardized conditions (pH 7.4, 37°C) .
  • Meta-Analysis: Cross-reference IC₅₀ values from ≥3 independent studies to identify outliers.

Crystallography Best Practices

Q. Q: What protocols ensure accurate crystal structure determination using SHELX?

A:

  • Data Collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement: SHELXL refines anisotropic displacement parameters and validates via R-factor (<5%) .
  • Validation Tools: Check for missed symmetry (PLATON) and hydrogen bonding networks.

Safety Protocols

Q. Q: What handling protocols are advised given limited toxicological data?

A:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in approved containers .

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